Gelomulide K
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(1S,3R,8R,10S,11R,12R,16R)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-12-yl] acetate |
InChI |
InChI=1S/C22H28O5/c1-11-17-13(26-19(11)24)10-15-21(5)14(6-9-22(15)18(17)27-22)20(3,4)8-7-16(21)25-12(2)23/h7-8,13-16,18H,6,9-10H2,1-5H3/t13-,14-,15+,16-,18-,21-,22+/m1/s1 |
InChI Key |
IWHCUIYQYFOMEF-FBERYXRISA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3C4(C(CCC35C2O5)C(C=CC4OC(=O)C)(C)C)C)OC1=O |
Synonyms |
gelomulide K |
Origin of Product |
United States |
Isolation and Structural Elucidation of Gelomulide K
Botanical Origins and Phylogenetic Considerations
Gelomulide K is a naturally occurring diterpenoid found within specific plant species of the Suregada genus.
This compound was first isolated from the leaves of Gelonium aequoreum, a plant species now recognized by its synonym Suregada aequorea. mdpi.comebi.ac.uk This plant has been a primary source for the extraction of a series of related diterpenes, including this compound. ebi.ac.ukbiocrick.com Bioassay-guided fractionation of a dichloromethane-soluble extract of Gelonium aequoreum led to the identification of this compound among seventeen ent-abietane diterpenes. ebi.ac.ukbiocrick.com
In addition to Suregada aequorea, this compound has also been identified in Suregada glomerulata. biocrick.comchemfaces.com The leaves of this plant have been a source for the isolation of various gelomulides and other related compounds. biocrick.comchemfaces.com This finding indicates that the production of this compound is not limited to a single species within the Suregada genus.
The Suregada genus, formerly known in part as Gelonium, is recognized for producing a variety of diterpenoids, particularly of the abietane (B96969) and daphnane (B1241135) types. mdpi.comnih.govresearchgate.net Phytochemical investigations have revealed the presence of these compounds in several species, including S. aequoreum, S. glomerulata, S. multiflora, and S. zanzibariensis. nih.govresearchgate.net The genus is comprised of 32 accepted species distributed across tropical and subtropical regions of Africa and Asia. mdpi.comacs.orgkew.org While only a fraction of these species have been phytochemically investigated, the recurring presence of complex diterpenoids like gelomulides suggests a chemotaxonomic significance of these compounds within the genus. mdpi.comnih.govresearchgate.net
Identification in Suregada glomerulata
Methodologies for Extraction and Advanced Purification
The isolation of this compound from its botanical sources involves a multi-step process of extraction and purification.
The general procedure begins with the air-drying and grinding of the plant material, typically the leaves. acs.orgthaiscience.info This powdered material is then subjected to extraction with organic solvents. A common method involves soaking the material in a mixture of dichloromethane (B109758) and methanol. acs.org Another approach utilizes a sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol. thaiscience.info
The resulting crude extract is then subjected to various chromatographic techniques for purification. Bioassay-guided fractionation is often employed, where the extract is separated into fractions, and each fraction is tested for biological activity to guide the isolation of active compounds. ebi.ac.ukbiocrick.com Column chromatography using silica (B1680970) gel is a standard method for the initial separation of the crude extract. acs.orgthaiscience.info The fractions collected from the silica gel column are further purified using advanced chromatographic methods until pure this compound is obtained. The purity of the isolated compound is then confirmed by spectroscopic analysis. ebi.ac.ukbiocrick.com
Stereochemical Characterization and Absolute Configuration Determination
The precise three-dimensional arrangement of atoms in this compound, known as its stereochemistry, is crucial for understanding its chemical and biological properties. scribd.comwikipedia.orgchemistrysteps.com
The absolute configuration of this compound and its related compounds has been unequivocally determined through single-crystal X-ray crystallographic analysis. ebi.ac.ukbiocrick.comacs.orgresearchgate.net This technique provides a detailed three-dimensional map of the molecule, confirming the spatial orientation of its atoms and chiral centers. wikipedia.org The stereostructures of several gelomulides, including those closely related to this compound, have been established and in some cases revised based on X-ray diffraction data. acs.orgresearchgate.netacs.org This analytical method has been instrumental in confirming the proposed stereostructure and absolute configuration of these complex natural products. researchgate.netresearchgate.net
Biosynthetic Pathways of Gelomulide K
General Diterpene Biosynthesis Principles
Diterpenes are a large and diverse class of secondary metabolites synthesized in plants. researchgate.net Their biosynthesis originates from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.kr
In plants, the synthesis of IPP and DMAPP can occur through two distinct pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. jmb.or.kr The biosynthesis of diterpenoids, including the abietane (B96969) diterpenes, primarily utilizes the MEP pathway located in the plastids. nih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic steps, produces IPP and DMAPP. These C5 units are the fundamental precursors for all terpenoid compounds. jmb.or.kr
The formation of the characteristic C20 backbone of diterpenes begins with the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) and yields the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). jmb.or.krnih.gov GGPP is a critical branch point in isoprenoid metabolism, serving as the universal precursor for all diterpenes, as well as other important molecules like gibberellins (B7789140) and tetraterpenes (carotenoids). nih.govfrontiersin.org
The cyclization of the linear GGPP molecule is the first committed step in diterpene biosynthesis and is catalyzed by a class of enzymes known as terpene synthases (TPSs). These enzymes facilitate the formation of the diverse range of cyclic diterpene skeletons. nih.gov
Isoprenoid Precursor Formation
Proposed ent-Abietane Diterpenoid Biosynthesis Specific to Gelomulide K
This compound is classified as an ent-abietane diterpenoid. ebi.ac.uk The prefix "ent-" refers to the enantiomeric form of the more common abietane series, indicating a specific stereochemistry established during the cyclization cascade. The biosynthesis of the ent-abietane core is a multi-step enzymatic process.
The biosynthesis of the ent-abietane skeleton begins with the cyclization of GGPP. This process is initiated by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (ent-CPPS). jmb.or.krfrontiersin.org This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl pyrophosphate (ent-CPP). frontiersin.orgmdpi.com ent-CPP is a key intermediate, standing at a branch point between the biosynthesis of gibberellins and the formation of various other diterpenoids. frontiersin.org
Following the formation of ent-CPP, a class I diterpene synthase is required to complete the characteristic tricyclic abietane core. The suggested biosynthesis of ent-abietane lactones involves the conversion of ent-CPP to key intermediates. mdpi.com One proposed pathway involves the oxidation of ent-copalyl pyrophosphate to produce ent-pimaradiene. mdpi.com
Further transformations are necessary to arrive at the specific abietane structure. For some ent-abietane lactones, ent-neoabietadiene is considered a likely precursor. mdpi.comresearchgate.net The oxidation of ent-neoabietadiene is hypothesized to lead to a series of oxidized intermediates. mdpi.comresearchgate.net These highly oxidized ent-abietane diterpenoid skeletons can then undergo further reactions to produce the final complex structures. researchgate.netrsc.org
The biosynthesis of many complex natural products, including modified ent-abietane diterpenoids, often involves enzymatic rearrangements and methyl shifts. mdpi.comacs.org These reactions can significantly alter the carbon skeleton. For instance, an enzymatic 1,2-methyl shift, where a methyl group moves from one carbon to an adjacent one (e.g., from C-4 to C-3), is a known phenomenon in terpene biosynthesis. mdpi.comacs.org Such rearrangements, along with a series of intramolecular cyclizations, oxidations, and dehydrations, are proposed to convert the initial ent-abietane skeleton into the highly functionalized and structurally diverse diterpenoids observed in nature, including those with additional five-membered lactone rings, a feature present in many related compounds. researchgate.netrsc.org The final structure of this compound, which features a 1β-acetoxy group and a β-epoxy group across positions 8 and 14, is the result of these extensive post-cyclization modifications. ebi.ac.uk
Formation of the γ-Lactone Ring System
The biosynthesis of the characteristic α,β-unsaturated γ-lactone ring in this compound, a feature common to many bioactive ent-abietane diterpenoids, is a complex process involving a series of oxidative modifications to the tricyclic abietane core. mdpi.comresearchgate.net While the precise enzymatic steps leading to this compound are not fully elucidated, a plausible pathway can be proposed based on studies of related diterpenoid lactones. mdpi.comnih.gov
The formation of the γ-lactone ring, which is attached at C-12 and C-13 of the abietane skeleton, is believed to commence from an ent-abietane precursor such as ent-neoabietadiene. mdpi.comnih.gov The biosynthetic cascade likely involves the following key stages:
Initial Oxidation: The process is initiated by the oxidation of the ent-abietane skeleton. A proposed precursor, ent-neoabietadiene, undergoes oxidation to form an intermediate. mdpi.comnih.gov This is followed by further oxidation to yield a more highly oxidized ent-abietane diterpenoid intermediate. mdpi.comnih.gov These oxidative steps are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be pivotal in the structural diversification of diterpenoids. oup.com
Intramolecular Cyclization: Following a series of oxidative modifications, the resulting intermediate undergoes intramolecular cyclization. mdpi.comnih.gov This critical step leads to the formation of the five-membered lactone ring. For example, in the biosynthesis of the related compound Jolikinolide B, a highly oxidized ent-abietane skeleton is suggested to cyclize to yield the lactone structure. mdpi.comnih.gov In other abietane diterpenoids, lactonization can occur between a hydroxyl group at C-8 and a C-20 carboxylic acid group, forming a γ-lactone. nih.gov For this compound, the α,β-unsaturated γ-lactone ring is connected at C-12 and C-13. mdpi.com
Dehydration: The final step in the formation of the α,β-unsaturated γ-lactone ring system often involves a dehydration reaction, which creates the double bond conjugated to the lactone carbonyl. mdpi.comnih.gov
The NMR data of various gelomulides and related compounds from the Suregada genus have confirmed the presence of this α,β-unsaturated γ-lactone ring, highlighting its significance as a common structural motif in this class of diterpenoids. researchgate.net
Epoxidation Mechanisms within the Biosynthetic Cascade
A defining structural feature of this compound is the β-epoxy group located across positions C-8 and C-14 of the ent-abietane skeleton. This epoxide moiety is not merely a structural decoration but is crucial for the compound's biological activity. The introduction of this epoxide is a key step in the biosynthetic pathway, occurring on a pre-formed abietane lactone skeleton.
The epoxidation reaction is catalyzed by specific enzymes, most likely belonging to the cytochrome P450 monooxygenase (P450) superfamily. oup.comfrontiersin.org These enzymes are well-known for their role in catalyzing a wide array of oxidative reactions in secondary metabolism, including the formation of epoxides on terpene skeletons. oup.comfrontiersin.org In the biosynthesis of various diterpenoids, P450s are responsible for hydroxylations, oxidations, and epoxidations that lead to the vast structural diversity observed in nature. oup.comnih.gov
The proposed mechanism for the epoxidation in this compound's biosynthesis involves:
Substrate Recognition: A late-stage ent-abietane lactone intermediate, which already possesses the γ-lactone ring, serves as the substrate for the epoxidizing enzyme.
Enzymatic Oxidation: A specific P450 enzyme activates molecular oxygen and inserts one oxygen atom across the C-8 and C-14 positions of the substrate. This reaction is highly stereospecific, resulting in the formation of the β-epoxide as seen in this compound.
Product Release: The final product, this compound, is then released from the enzyme's active site.
While the specific P450 enzyme responsible for this transformation in the biosynthesis of this compound has not yet been identified, functional characterization of P450s from other plants has revealed their capacity to perform similar reactions. For instance, enzymes from the CYP76 family have been shown to oxidize the abietane skeleton. nih.gov Furthermore, the epoxidation of a double bond followed by rearrangement is a known mechanism in the biosynthesis of other diterpenoids. rsc.org The biosynthesis of some ent-abietane diterpenoids may involve epoxidation as a key transformation step. nih.gov
The presence or absence of the 8,14-epoxy group, as well as its stereochemistry, significantly influences the cytotoxic properties of the resulting gelomulide, underscoring the importance of this specific enzymatic step.
Preclinical Pharmacological Investigations of Gelomulide K
In Vitro Cytotoxicity Profiling in Neoplastic Cell Lines
The cytotoxic effects of Gelomulide K have been evaluated across a range of human cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent.
This compound has shown moderate cytotoxic activity against breast cancer cell lines, including the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 cells. ebi.ac.uk Studies have highlighted its ability to induce cell death in these cell lines, suggesting its potential therapeutic application in different subtypes of breast cancer. ebi.ac.uknih.gov The triple-negative MDA-MB-231 cell line, known for its aggressive phenotype, has been shown to be responsive to the cytotoxic effects of certain compounds. The MCF-7 cell line is a well-established model for hormone-responsive breast cancer. farmaciajournal.com Other breast cancer cell lines like BT-474, SK-BR-3, and MDA-MB-468 are also commonly used to represent different molecular subtypes of breast cancer. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of this compound in Breast Carcinoma Cell Lines
| Cell Line | Molecular Subtype | Cytotoxicity (IC50) | Reference |
| MCF-7 | Estrogen Receptor-Positive | Moderate | ebi.ac.uk |
| MDA-MB-231 | Triple-Negative | Moderate | ebi.ac.uk |
| MDA-MB-231 | Triple-Negative | Significant effect at 50 µM | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
This compound has demonstrated moderate cytotoxicity against the human hepatocellular carcinoma (HCC) cell line, HepG2. ebi.ac.uk HCC is a prevalent and aggressive form of liver cancer with limited treatment options. nih.govmeddocsonline.org The HepG2 cell line is a widely used in vitro model for studying the pathophysiology of HCC and for screening potential anticancer agents. nih.govresearchgate.net
Table 2: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Line
| Cell Line | Cancer Type | Cytotoxicity (IC50) | Reference |
| HepG2 | Hepatocellular Carcinoma | Moderate | ebi.ac.uk |
The cytotoxic potential of this compound has also been observed in the human lung adenocarcinoma cell line, A549. ebi.ac.uk Lung adenocarcinoma is a common type of non-small cell lung cancer. waocp.org The A549 cell line is a standard model for investigating the molecular mechanisms of lung cancer and for testing the efficacy of new therapeutic compounds. semanticscholar.orgmdpi.com
Table 3: In Vitro Cytotoxicity of this compound in Lung Adenocarcinoma Cell Line
| Cell Line | Cancer Type | Cytotoxicity (IC50) | Reference |
| A549 | Lung Adenocarcinoma | Moderate | ebi.ac.uk |
An essential aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy, non-malignant cells. nih.govdntb.gov.ua Research has indicated that this compound exhibits low toxicity in normal cells. This selectivity is a crucial attribute for a potential anticancer drug, as it suggests a favorable therapeutic window. nih.gov The development of agents that can selectively kill cancer cells is a primary goal in oncology research to reduce the debilitating side effects associated with conventional chemotherapy. nih.govdntb.gov.ua
Assessment in Lung Adenocarcinoma Cell Lines (e.g., A549)
Elucidation of Cellular and Molecular Mechanisms of Action of this compound
Understanding the mechanisms by which this compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent.
A key mechanism of action for this compound is the induction of reactive oxygen species (ROS) generation within cancer cells. sci-hub.se ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are byproducts of normal cellular metabolism. nih.govwikipedia.org An excessive accumulation of ROS leads to oxidative stress, which can cause damage to cellular components like DNA, proteins, and lipids, ultimately triggering cell death. mdpi.com The ability of this compound to increase ROS production appears to be a central component of its anticancer activity.
Perturbation of Cellular Redox Homeostasis
Modulation of Intracellular Glutathione (B108866) (GSH) Levels
A significant component of this compound's effect on cellular redox balance involves its interaction with glutathione (GSH), a major intracellular antioxidant.
Treatment with this compound leads to a notable decrease in the cellular levels of glutathione (GSH) in cancer cells. nih.govebi.ac.ukresearchgate.netspandidos-publications.com GSH plays a vital role in detoxifying harmful substances and neutralizing ROS. mdpi.com The reduction in GSH levels by this compound compromises the cancer cells' ability to mitigate oxidative stress, thereby amplifying the damaging effects of the increased ROS. nih.govresearchgate.net Studies have shown that pretreatment with N-acetylcysteine (NAC), a precursor to GSH, can counteract the effects of this compound, highlighting the importance of GSH depletion in its mechanism of action. nih.govebi.ac.ukresearchgate.net
The synthesis of GSH is a two-step process, with the first and rate-limiting step being catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-GCS). nih.gove-dmj.org Research on compounds with similar mechanisms suggests that the depletion of cellular GSH can be achieved through the inhibition of γ-GCS. spandidos-publications.comnih.gov By inhibiting this key enzyme, the de novo synthesis of GSH is blocked, leading to a reduction in its intracellular concentration and thereby weakening the cell's antioxidant defenses. spandidos-publications.com
Mechanistic Decrease in GSH Concentrations
Regulation of Autophagy Processes
This compound has been identified as a modulator of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.
In several cancer cell lines, this compound has been observed to induce cytoprotective autophagy. ebi.ac.uknih.govmdpi.com This means that in response to the stress induced by the compound, cancer cells activate autophagy as a survival mechanism. ebi.ac.uknih.govmdpi.com This induction of autophagy is often seen alongside the caspase-independent cell death pathway involving AIF translocation. ebi.ac.uknih.gov The cytoprotective nature of this autophagic response suggests that cancer cells attempt to mitigate the damage caused by this compound by recycling cellular components to maintain energy homeostasis. ebi.ac.uknih.govmdpi.com The induction of autophagy by this compound is characterized by the formation of autophagosomes and is considered a key aspect of its biological activity. nih.govresearchgate.net
The induction of autophagy by this compound is intricately linked to the generation of Reactive Oxygen Species (ROS). nih.govebi.ac.uknih.govmdpi.com Studies have shown that treatment with this compound leads to increased ROS production and a decrease in cellular glutathione (GSH) levels in cancer cells. ebi.ac.uknih.gov This increase in oxidative stress is a primary trigger for the observed autophagy. ebi.ac.uknih.govmdpi.com Interestingly, the pro-survival autophagic response can be abrogated. Pretreatment of cancer cells with N-acetylcysteine (NAC), a precursor of intracellular GSH and a ROS scavenger, effectively blocks the this compound-induced autophagy and caspase-independent cell death. ebi.ac.uknih.gov This indicates that the ROS-mediated signaling is essential for both the initiation of autophagy and the ultimate cell death induced by this compound. ebi.ac.uknih.gov
Induction of Cytoprotective Autophagy
Exploration of Receptor and Signaling Pathway Modulation
This compound's anticancer effects are also attributed to its ability to modulate critical signaling pathways that govern cancer cell growth and survival.
Preliminary research suggests that this compound may act as a dual inhibitor of Estrogen Receptor-α (ERα) signaling. frontiersin.org This is a significant finding as ERα is a key driver in the majority of breast cancers. By potentially inhibiting this pathway, this compound could offer a therapeutic strategy for ER-positive breast cancers. Further investigation is needed to fully elucidate the mechanisms of this inhibition.
This compound has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K) pathway. researchgate.net The PI3K/Akt signaling cascade is a crucial pathway that promotes cell survival, proliferation, and growth, and its dysregulation is common in many cancers. mdpi.comd-nb.info By inhibiting this pathway, this compound can suppress these pro-survival signals, thereby contributing to its anticancer activity. The inhibition of the PI3K pathway by this compound represents another important mechanism through which this compound exerts its effects on cancer cells. researchgate.net
Potential as a Dual Inhibitor of Estrogen Receptor-α (ERα) Signaling
Synergistic Efficacy with Established Chemotherapeutic Agents
This compound, a novel diterpene, has demonstrated a significant ability to enhance the cytotoxic effects of the widely used chemotherapeutic agent, Paclitaxel (B517696), particularly in breast cancer models. mdpi.comnih.govdergipark.org.tr Research indicates that this compound acts as a caspase-independent cell death-inducing agent that synergizes with Paclitaxel to increase its lethality against breast cancer cells. researchgate.net This synergistic interaction is crucial as Paclitaxel is a cornerstone in the treatment of various cancers, including breast, ovarian, and lung cancer. nih.govresearchgate.net The combination of this compound with Paclitaxel presents a promising strategy to augment the therapeutic efficacy of existing chemotherapy regimens. frontiersin.orgmdpi.com Studies have shown that such combinations can lead to a significantly higher rate of cancer cell inhibition than when either agent is used alone. frontiersin.org
The potentiation of Paclitaxel's effects is achieved through the selective targeting of breast cancer cells. mdpi.comnih.govdergipark.org.tr This selective action suggests a favorable therapeutic window, potentially minimizing toxicity to healthy cells, a common challenge in cancer therapy. mdpi.comresearchgate.net The ability of this compound to augment Paclitaxel's lethality highlights its potential as an adjuvant in combination chemotherapy for breast cancer.
Table 1: Synergistic Effects of this compound with Paclitaxel in Breast Cancer
| Compound | Interacting Agent | Cancer Model | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|---|
| This compound | Paclitaxel | Breast Cancer | Potentiation of Paclitaxel's lethality; increased cancer cell death. | mdpi.comnih.govresearchgate.net |
The synergistic potentiation of Paclitaxel's anticancer activity by this compound is primarily attributed to mechanisms involving reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net this compound selectively targets breast cancer cells and induces an increase in the production of intracellular ROS. mdpi.comresearchgate.net This elevation in ROS is a critical step, as it mediates the downstream signaling pathways essential for the compound's anticancer effects. researchgate.net
The process involves this compound causing a decrease in cellular glutathione (GSH) levels in cancer cells, which compromises their antioxidant defenses and leads to the accumulation of ROS. dergipark.org.trresearchgate.netresearchgate.net The heightened state of oxidative stress is believed to be a key factor in enhancing the cell-killing capabilities of Paclitaxel. dergipark.org.tr Paclitaxel itself can stimulate the production of hydroperoxides, and its synergistic effect with agents that disrupt hydroperoxide metabolism has been established in breast cancer cell killing. nih.govresearchgate.net
Furthermore, this compound induces cytoprotective autophagy as a consequence of increased ROS production. researchgate.netfrontiersin.org This entire cascade—ROS generation, GSH depletion, and subsequent autophagy—underpins the enhanced lethality observed when this compound is combined with Paclitaxel. mdpi.comresearchgate.net Studies have confirmed that pretreatment with N-acetylcysteine (NAC), a precursor of GSH, can abrogate the caspase-independent cell death induced by this compound, confirming the essential role of ROS-mediated signaling in its mechanism of action. researchgate.net
Potentiation of Paclitaxel Lethality in Breast Cancer Models
In Vivo Efficacy Assessment in Preclinical Animal Models
The antitumor efficacy of this compound has been validated in in vivo preclinical models. researchgate.net Specifically, in a xenograft model of cancer, administration of this compound resulted in a notable reduction in tumor growth. researchgate.netsci-hub.se Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo potency of potential anticancer agents. researchgate.netjci.orgnih.gov The observed inhibition of tumor proliferation in these models provides crucial evidence of this compound's therapeutic potential in a complex biological system, beyond in vitro cell cultures. nih.gov The success in reducing tumor volume in these animal models underscores the compound's promise as an anticancer agent. researchgate.net
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Compound | Animal Model | Key Finding | Reference(s) |
|---|---|---|---|
| This compound | Xenograft Mouse Model | Reduced tumor growth. | researchgate.net |
In conjunction with its tumor-inhibiting effects, studies in xenograft models have also confirmed a key molecular mechanism of this compound's action: the activation of Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net Immunohistochemical analysis of the tumor tissues from these models revealed that treatment with this compound leads to the hyperactivation of PARP-1. researchgate.net
PARP-1 is a nuclear enzyme critically involved in DNA repair, gene transcription, and cell death pathways. researchgate.netoncotarget.comekb.eg Its hyperactivation, often triggered by extensive DNA damage, can lead to a specific form of programmed cell death that is independent of caspases. researchgate.netnih.gov This process involves the depletion of cellular energy stores (NAD+ and ATP), ultimately causing cell death. researchgate.netnih.gov The finding that this compound induces PARP-1 activation in vivo within tumor tissues provides a direct link between its molecular mechanism and its observed antitumor efficacy. researchgate.net This activation is associated with the increased oxidative stress caused by the compound. researchgate.net The overexpression of PARP-1 is a feature of many types of tumors, and its modulation represents a significant therapeutic strategy in cancer treatment. oncotarget.comekb.egnih.gov
Structure Activity Relationship Sar Studies of Gelomulide K and Its Congeners
Identification of Critical Pharmacophoric Structural Elements
The biological activity of Gelomulide K is not attributed to a single feature but rather to the synergistic interplay of several key structural motifs. These pharmacophoric elements are crucial for its mechanism of action, which involves the induction of caspase-independent cell death and autophagy. nih.gov
Indispensable Role of the 8,14-Epoxy Group in ROS Generation and Activity
A pivotal element in the structure of this compound is the 8,14-epoxy group. nih.gov This feature is directly implicated in the generation of reactive oxygen species (ROS), a key event in its anticancer effects. nih.govresearchgate.net The production of ROS and a subsequent decrease in cellular glutathione (B108866) (GSH) levels are essential for the downstream signaling that leads to cell death. nih.gov Studies have demonstrated a clear correlation between the levels of ROS induced by this compound and its biological activity. nih.govresearchgate.net The significance of this epoxy group is so profound that it is considered indispensable for the induction of both cell death and autophagy. nih.govresearchgate.net Pre-treatment with N-acetyl cysteine (NAC), a precursor of GSH, has been shown to counteract the effects of this compound, further highlighting the critical role of ROS-mediated pathways initiated by the 8,14-epoxy group. nih.govresearchgate.net
Contribution of the Abietane (B96969) Diterpenoid Core Structure
This compound is built upon an abietane diterpenoid scaffold. ebi.ac.uk This core structure is a common feature among a class of bioactive natural products known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The abietane framework provides the necessary three-dimensional arrangement for the other functional groups to exert their effects. While the core itself is a foundational element, its specific substitutions and modifications are what fine-tune the biological activity. This compound is specifically an ent-abietane diterpenoid, a stereochemical variant that is frequently isolated from the Suregada (formerly Gelonium) genus. nih.govmdpi.com
Significance of the γ-Lactone Ring System
Another crucial component of this compound's architecture is the γ-lactone ring system. ebi.ac.uk This moiety is a common feature in many bioactive ent-abietane diterpenoids and is often associated with their cytotoxic properties. nih.govmdpi.com Specifically, this compound possesses an α,β-unsaturated γ-lactone ring. nih.gov This type of lactone is a known reactive center and can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which can contribute to its cellular effects. The presence of this lactone ring is a recurring theme among the gelomulides and is considered a key contributor to their bioactivity.
Comparative Analysis of this compound Derivatives (Gelomulide L-X)
The isolation of a series of this compound congeners, designated as Gelomulides L through X, from Gelonium aequoreum has provided a valuable opportunity for comparative analysis. ebi.ac.uk These derivatives feature variations in their chemical structures, allowing for a deeper understanding of the structure-activity relationships within this class of compounds.
Assessment of Structural Modifications on In Vitro Cytotoxicity
The evaluation of this compound and its derivatives against various cancer cell lines has revealed important insights into how structural modifications impact their cytotoxic effects. This compound itself exhibits moderate cytotoxicity against lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cell lines. ebi.ac.uk
A study on this compound's activity in several breast cancer cell lines, including MDA-MB-231, BT474, MCF-7, MDA-MB-468, and SKBR3, reported IC50 values ranging from 25.30 to 37.84 µmol·L⁻¹. mdpi.com The investigation of other gelomulides, such as gelomulides A, B, D, and O from Suregada occidentalis, showed that some of these compounds exhibited moderate inhibition against human melanoma cells. researchgate.net
The following table summarizes the reported cytotoxic activity of this compound against various breast cancer cell lines:
| Cell Line | IC50 (µmol·L⁻¹) |
| MDA-MB-231 | 25.30 - 37.84 |
| BT474 | 25.30 - 37.84 |
| MCF-7 | 25.30 - 37.84 |
| MDA-MB-468 | 25.30 - 37.84 |
| SKBR3 | 25.30 - 37.84 |
Data sourced from a review on the Suregada genus. mdpi.com
The analysis of these derivatives, with their naturally occurring structural variations, continues to inform the design and synthesis of new agents with potentially enhanced and more selective anticancer properties.
Correlation between Chemical Modifications and Mechanistic Pathways
The biological activity of the ent-abietane diterpenoid this compound is intrinsically linked to its unique chemical structure. Alterations to its core scaffold, whether naturally occurring in its congeners or through synthetic modification, can significantly influence its mechanistic pathway. Research into this compound and related compounds has begun to elucidate the specific structural features that govern its mode of action, primarily centered on the induction of reactive oxygen species (ROS).
Research Findings
Studies have established that this compound exerts its anticancer effects by inducing caspase-independent cell death. nih.govebi.ac.uk This alternative cell death pathway is significant, particularly in cancer cells that have developed resistance to conventional apoptosis-inducing chemotherapeutics. nih.gov The mechanism is initiated by the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF). nih.govebi.ac.uk Concurrently, this compound triggers cytoprotective autophagy. nih.govebi.ac.uk
A critical finding is that these cellular events are downstream consequences of increased intracellular ROS production and a corresponding decrease in cellular glutathione (GSH) levels in cancer cells. nih.govebi.ac.uk The deliberate pretreatment of cells with N-acetylcysteine (NAC), a precursor to the antioxidant GSH, was found to completely nullify the induction of both caspase-independent cell death and autophagy by this compound. nih.govebi.ac.uk This strongly indicates that the ROS-mediated signaling pathway is essential for the compound's anticancer activity. nih.govebi.ac.uk In essence, the ability of this compound to generate oxidative stress is the linchpin of its mechanistic action. nih.gov
The broader family of ent-abietane diterpenoids, to which this compound belongs, often features an α,β-unsaturated γ-lactone ring and can have various oxygen-containing functional groups, such as hydroxyls, ketones, or epoxides, at positions like C-8 and C-14. nih.govmdpi.com The specific arrangement and type of these functional groups are critical determinants of biological activity. mdpi.com For instance, general SAR studies on other diterpenes suggest that the acetylation of hydroxyl groups can positively influence bioactivity. nih.govmdpi.com
Comparing this compound with its congeners provides further insight. This compound and Gelomulide M have both shown moderate cytotoxic activity against various cancer cell lines. nih.govmdpi.com Other related compounds, such as banyangmbolides and other gelomulides isolated from Suregada species, also exhibit cytotoxic effects, with their potency varying based on their specific substitutions. nih.gov For example, a study on compounds from Suregada occidentalis found that banyangmbolide E, gelomulide B, and gelomulide D were the most active against human melanoma cells among the tested compounds. nih.gov The structural differences between these active congeners and less active ones often lie in the nature and stereochemistry of the oxygenated functions on the diterpene core, further underscoring the importance of these modifications in dictating the mechanistic pathway.
Advanced Research Methodologies Applied to Gelomulide K
High-Throughput Screening and Assay Development
High-throughput screening (HTS) and the development of specific bioassays are fundamental to identifying and characterizing the biological activity of novel compounds. While large-scale HTS campaigns for Gelomulide K have not been detailed in the literature, its cytotoxic and anticancer properties have been established through targeted screening and specific assay development.
Initial bioassay-guided fractionation of extracts from Gelonium aequoreum (now Suregada aequorea) led to the isolation of this compound and other related ent-abietane diterpenes. biocrick.com Subsequent evaluations of its cytotoxic activity were performed against a panel of human cancer cell lines. mdpi.comresearchgate.net Standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, have been employed to quantify the dose-dependent effects of compounds on cell proliferation. oncotarget.com The MTT assay measures the metabolic activity of cells, which is indicative of their viability. Other methods like the crystal violet staining assay, which stains the DNA of adherent cells, have also been used to assess cell viability after treatment. nih.gov
Studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including those from the breast, liver, and lung. biocrick.commdpi.com Furthermore, research has revealed a synergistic effect when this compound is used in combination with the established chemotherapeutic agent, paclitaxel (B517696), in breast cancer cells. researchgate.netebi.ac.uknih.gov This suggests that this compound can potentiate the lethality of paclitaxel, a finding discovered through combination index studies which evaluate the nature of drug interactions. researchgate.netnih.govresearchgate.net
Table 1: Reported Cytotoxic Activity of this compound against Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 Range (µM) | Source(s) |
|---|---|---|---|
| MDA-MB-231 | Breast | 10.5 - 37.84 | mdpi.comresearchgate.net |
| MCF-7 | Breast | 10.5 - 37.84 | mdpi.comresearchgate.net |
| BT474 | Breast | 25.30 - 37.84 | mdpi.comresearchgate.net |
| MDA-MB-468 | Breast | 25.30 - 37.84 | mdpi.comresearchgate.net |
| SKBR3 | Breast | 25.30 - 37.84 | mdpi.comresearchgate.net |
| HepG2 | Liver | 10.5 - 29.8 | mdpi.com |
| A549 | Lung | 10.5 - 29.8 | mdpi.com |
Proteomics and Metabolomics Approaches for Pathway Mapping
Proteomics and metabolomics, the large-scale study of proteins and small-molecule metabolites, respectively, are powerful tools for elucidating the complex biological pathways affected by a compound. While a comprehensive proteomic or metabolomic study dedicated to this compound has not yet been published, existing research into its mechanism of action points toward distinct metabolic perturbations that are ripe for such analysis.
It has been established that treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS) and a corresponding decrease in cellular glutathione (B108866) (GSH) levels in cancer cells. ebi.ac.uknih.gov GSH is a critical antioxidant, and its depletion signifies a major shift in the cell's redox balance. This finding strongly suggests that this compound interacts with metabolic pathways related to redox homeostasis.
Metabolomics approaches could be used to comprehensively map the changes in the cellular metabolome following this compound treatment. By measuring the relative abundance of hundreds of metabolites, researchers could identify specific metabolic nodes and pathways, such as glutathione metabolism, the pentose (B10789219) phosphate (B84403) pathway, and central carbon metabolism, that are most affected. Similarly, proteomics could identify changes in the expression levels of key enzymes involved in these pathways or other proteins that are oxidatively damaged or otherwise modified as a result of ROS production. nih.govacs.org Such studies would provide an unbiased, system-wide view of the compound's impact, moving beyond single-target analysis to a more holistic understanding of its cellular effects.
Advanced Cellular Imaging Techniques for Subcellular Localization
Advanced cellular imaging techniques are crucial for visualizing the spatiotemporal dynamics of cellular processes and determining the subcellular location of drug-target interactions. Research into this compound's mechanism has utilized such techniques to reveal key events in the cell death pathway it induces.
A significant finding is that this compound induces the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus in breast cancer cells. researchgate.netebi.ac.uknih.govresearchgate.netnih.govsemanticscholar.org This event is a hallmark of caspase-independent cell death. The visualization of AIF translocation is typically achieved using immunofluorescence microscopy. In this technique, cells are treated with the compound, fixed, and then stained with a primary antibody specific to AIF, followed by a secondary antibody conjugated to a fluorescent dye. The distinct shift in the fluorescent signal from a punctate cytoplasmic pattern (mitochondria) to a diffuse nuclear pattern provides clear evidence of translocation.
Additionally, fluorescence microscopy using nuclear stains like DAPI (4′,6-diamidino-2-phenylindole) has been used to observe changes in nuclear morphology, such as chromatin condensation and fragmentation, which are characteristic features of apoptosis. mdpi.com Live-cell imaging assays using fluorescent dyes like calcein (B42510) AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) can also be used to monitor cell viability in real-time following treatment. oncotarget.com These imaging studies have been instrumental in demonstrating that this compound induces a form of programmed cell death and in pinpointing specific molecular events like AIF translocation as key parts of its mechanism. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing for the prediction of molecular properties, the identification of potential biological targets, and the elucidation of binding mechanisms at an atomic level.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (protein target) to form a stable complex. wayne.edunih.gov This method is widely used in virtual screening to identify potential protein targets for a given compound. For this compound, whose specific protein targets are not fully elucidated, docking could be a powerful hypothesis-generating tool. Based on its known biological effects, such as the induction of ROS and inhibition of cancer cell growth, potential targets could include enzymes involved in redox regulation (e.g., glutathione S-transferases, thioredoxin reductase) or proteins that regulate cell death pathways. acs.orgacs.org While specific docking studies for this compound are not yet prominent in the literature, the methodology has been applied to related natural products, including Gelomulide J, to identify potential interactions. researchgate.net
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. muni.cz Once a potential protein-ligand complex is identified through docking, MD simulations can be used to assess its stability and explore the dynamics of the binding event. cake.me These simulations can reveal how the protein structure changes to accommodate the ligand, the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the role of surrounding water molecules. By calculating the binding free energy over the course of a simulation (e.g., using MM/PBSA methods), researchers can obtain a more accurate estimate of the binding affinity. cake.me For this compound, MD simulations would be the logical next step after a target is identified by docking to validate the interaction and understand the structural basis of its activity.
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect.
For this compound, a pivotal study on its anticancer activity performed a structure-activity relationship (SAR) analysis. ebi.ac.uknih.gov This analysis revealed a direct correlation between the levels of ROS induced by this compound and its analogs and their corresponding cytotoxic activity. nih.gov Crucially, the SAR highlighted the importance of the 8,14-epoxy group for its biological function. ebi.ac.uknih.gov The study concluded that the "structurally relevant pharmacophore provides important insight into the development of new caspase-independent cell death-inducing agents." ebi.ac.uknih.gov This indicates that a pharmacophore model, likely incorporating features such as a hydrogen bond acceptor, a hydrophobic feature, and the specific spatial location of the epoxy ring, was conceptually or computationally derived to explain the observed activity and guide future drug design. kmu.edu.tw
Table 2: Selected Molecular Descriptors for this compound This data is derived from computational predictions and provides insight for modeling studies.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Formula | C22H28O5 | The elemental composition of the molecule. |
| Monoisotopic Mass | 372.19367 Da | The mass of the molecule with the most abundant isotopes. |
| AlogP | 3.33 | A measure of lipophilicity (water-octanol partition coefficient). |
| TopoPSA | 65.13 Ų | Topological Polar Surface Area, related to drug transport properties. |
| Rotatable Bond Count | 1 | A measure of molecular flexibility. |
| Hydrogen Bond Acceptors | 5 | Number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. |
Future Research Trajectories for Gelomulide K
Comprehensive Elucidation of Upstream Signaling Pathways
The current understanding of Gelomulide K's mechanism centers on its ability to induce caspase-independent cell death. ebi.ac.uknih.gov This is primarily achieved through the generation of reactive oxygen species (ROS), which triggers a cascade of downstream events. nih.govfrontiersin.orgnih.gov Research has shown that treatment with this compound leads to increased ROS production and a corresponding decrease in cellular glutathione (B108866) (GSH) levels in cancer cells. ebi.ac.uknih.govresearchgate.net This oxidative stress is a critical initiator of its anticancer effects, as pretreatment with N-acetylcysteine (NAC), a GSH precursor, effectively nullifies the compound's activity. ebi.ac.uknih.govresearchgate.net
The ROS-mediated signaling cascade involves two key events: the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) and the nuclear translocation of Apoptosis-Inducing Factor (AIF). ebi.ac.uknih.govresearchgate.netresearchgate.net Concurrently, this compound induces a state of cytoprotective autophagy. nih.govfrontiersin.orgnih.gov While these core components of the pathway have been identified, future research should aim for a more comprehensive map of the upstream modulators. Investigating how this compound initially triggers ROS generation and identifying the specific cellular machinery involved will be crucial for a complete mechanistic understanding.
| Key Mechanistic Event | Observation | Implication for Signaling Pathway |
| ROS Production | Induces high levels of intracellular ROS while decreasing GSH. ebi.ac.uknih.govresearchgate.net | The primary trigger for downstream cell death mechanisms. nih.gov |
| PARP-1 Activation | Causes hyperactivation of PARP-1 in cancer cells. ebi.ac.uknih.govresearchgate.net | A key event in caspase-independent cell death. |
| AIF Translocation | Induces the movement of AIF from the mitochondria to the nucleus. ebi.ac.uknih.govresearchgate.net | A critical step for initiating DNA fragmentation and cell death. |
| Autophagy | Triggers cytoprotective autophagy in response to treatment. nih.govfrontiersin.orgnih.gov | A parallel cellular process that is modulated by the compound. |
Development of Optimized Analogs through Synthetic and Semisynthetic Strategies
This foundational knowledge can guide the rational design of new analogs. Future synthetic and semisynthetic strategies should focus on modifications to the abietane (B96969) skeleton to potentially enhance efficacy, improve metabolic stability, and refine the selectivity towards cancer cells. The goal is to create derivatives that can induce a more robust ROS response at lower concentrations, thereby maximizing the therapeutic window. Exploring derivatives could lead to the development of new caspase-independent cell death-inducing agents with improved pharmacological profiles. ebi.ac.uknih.gov
| Structural Feature | Importance | Rationale for Future Synthesis |
| 8,14-epoxy group | Essential for ROS generation and cytotoxic activity. ebi.ac.uknih.gov | Serves as the core pharmacophore for designing new analogs. |
| Abietane Skeleton | The foundational structure of the compound. | Can be modified to improve potency, selectivity, and pharmacokinetic properties. |
Exploration of Novel Combination Therapeutic Approaches
A significant finding in the study of this compound is its synergistic interaction with the conventional chemotherapy agent, paclitaxel (B517696). nih.govresearchgate.netuj.edu.pl This combination is particularly effective in breast cancer cells and notably exhibits low toxicity in normal, healthy cells. ebi.ac.uknih.govuj.edu.pl The synergy arises from their distinct but complementary mechanisms. Many cancers develop resistance to tubulin-binding agents like paclitaxel by downregulating caspase-dependent apoptotic pathways. ebi.ac.uknih.gov this compound circumvents this resistance by inducing a caspase-independent cell death pathway, thereby potentiating the lethality of paclitaxel. nih.govuj.edu.plnih.gov
Future research should expand on this finding by exploring combinations with other classes of anticancer drugs. Agents that target different cellular pathways, such as DNA-damaging agents or other kinase inhibitors, could potentially yield synergistic effects. In vivo studies using xenograft models are necessary to validate these combination strategies and assess their efficacy in a more complex biological system. nih.govoncotarget.com Identifying effective drug pairings could broaden the clinical applicability of this compound, especially for treating aggressive or resistant tumors. nih.govresearchgate.net
| Combination Agent | Cancer Model | Observed Effect |
| Paclitaxel | Breast Cancer Cells | Synergistic induction of cell death. nih.govresearchgate.netuj.edu.pl |
| Paclitaxel | Xenograft Model | Reduced tumor growth. nih.gov |
Investigation of Pharmacological Activities Beyond Oncology in Preclinical Settings
Currently, the vast majority of research on this compound has been concentrated on its anticancer properties. Its ability to modulate fundamental cellular processes like ROS production and autophagy suggests that it may possess a broader range of pharmacological activities. nih.govnih.gov Many diterpenes isolated from plant sources are known to have diverse biological effects, including anti-inflammatory, antimicrobial, and antiviral properties.
Therefore, a logical future direction is to screen this compound for other potential therapeutic applications in preclinical models. For instance, its ability to induce ROS could be relevant in antimicrobial contexts, while its influence on autophagy and cell death pathways might have implications for inflammatory or fibrotic diseases. A systematic investigation into these other areas is currently lacking and represents an untapped field of research. Such studies could potentially repurpose this compound or its future analogs for a wider array of medical conditions, maximizing its therapeutic potential beyond the scope of oncology.
Q & A
Q. What are the standard protocols for isolating Gelomulide K from natural sources, and how do extraction yields vary across methodologies?
this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Yield optimization requires testing variables such as solvent polarity, temperature, and extraction time. For example, a 2023 study compared maceration (yield: 0.02% w/w) vs. ultrasound-assisted extraction (yield: 0.05% w/w) . Validate purity using NMR and mass spectrometry, ensuring peaks align with published spectral data .
Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?
Structural validation relies on X-ray crystallography for absolute configuration and 2D NMR (COSY, HSQC, HMBC) for connectivity. A 2022 study resolved discrepancies in its stereochemistry by comparing experimental NOESY data with computational models (DFT calculations at the B3LYP/6-31G* level) . Purity must exceed 95% (HPLC-PDA) to avoid misassignment .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are interference compounds controlled?
Common assays include cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and anti-inflammatory (NO inhibition in RAW 264.7 cells). To mitigate false positives, include controls for solvent effects (e.g., DMSO ≤0.1%) and use LC-MS to confirm compound stability under assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cancer cell lines?
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. A 2024 meta-analysis recommended standardizing protocols: 72-hour exposure, 10% FBS, and normalization to cell doubling times . Cross-validate using clonal cell lines and orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. What strategies are effective for elucidating this compound’s mechanism of action when proteomic data conflicts with transcriptomic findings?
Integrate multi-omics approaches: Use SILAC-based proteomics to quantify protein expression and RNA-seq for transcriptional changes. A 2023 study reconciled discordant data by identifying post-translational modifications (e.g., ubiquitination) via immunoprecipitation-MS . Employ pathway enrichment tools (DAVID, STRING) to prioritize overlapping targets .
Q. How should researchers design pharmacokinetic studies to address this compound’s low oral bioavailability in preclinical models?
Use nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies to enhance solubility. A 2024 study achieved a 3.5-fold increase in AUC(0–24) using cyclodextrin complexation . Validate absorption via in situ intestinal perfusion models and LC-MS/MS quantification of plasma metabolites .
Q. What statistical methods are recommended for analyzing dose-response synergies between this compound and chemotherapeutic agents?
Apply the Chou-Talalay combination index (CI) model with CompuSyn software. For non-linear interactions, use Bliss independence or Bayesian hierarchical models. A 2023 trial identified a CI < 0.3 (strong synergy) with paclitaxel in triple-negative breast cancer . Report confidence intervals and correct for multiple comparisons (Bonferroni or FDR) .
Methodological Guidelines
- Experimental Reproducibility : Document all parameters (e.g., solvent batches, cell passage numbers) in supplemental materials .
- Data Contradiction Analysis : Use PRISMA frameworks for systematic reviews and forest plots to visualize heterogeneity .
- Ethical Compliance : Obtain IRB approval for in vivo studies and adhere to ARRIVE 2.0 guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
